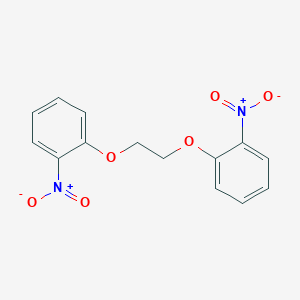

1,2-双(2-硝基苯氧基)乙烷

描述

Synthesis Analysis

The synthesis of 1,2-Bis(2-nitrophenoxy)ethane and its derivatives often involves catalytic processes. For instance, it can be prepared through a one-stage process using Pd/C as a catalyst from its amino-derivatives or through catalytic hydrogenation, where the presence of a Pd/C catalyst converts 1,2-bis-(o-nitrophenoxy)ethane to 1,2-bis-(o-aminophenoxy)ethane with high purity and yield (Temel, Soran, & Şekerci, 2007); (Chen Hong-bo, 2011).

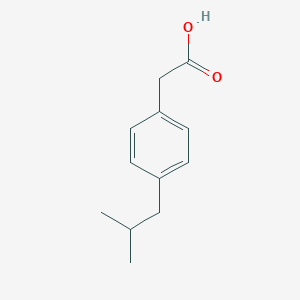

Molecular Structure Analysis

The molecular structure of 1,2-Bis(2-nitrophenoxy)ethane derivatives has been characterized through various spectroscopic methods and X-ray crystallography, revealing the interactions and conformations within these molecules. For example, the crystal structure of 1,2-bis(2-aminophenoxy)ethane shows intermolecular close contacts and weak C-H⋯O hydrogen-bonding interactions, indicating a twofold axis bisecting the central C-C bond (Rademeyer et al., 2005).

Chemical Reactions and Properties

1,2-Bis(2-nitrophenoxy)ethane and its derivatives participate in various chemical reactions, forming complex structures. For example, its conversion to diamine complexes with metals like Co, Cu, and Ni has been documented, highlighting its versatility in coordination chemistry (Temel, Soran, & Şekerci, 2007). Additionally, its thermal decomposition mechanisms have been analyzed, providing insights into its stability and breakdown processes (Altarawneh & Dlugogorski, 2014).

Physical Properties Analysis

The physical properties of 1,2-Bis(2-nitrophenoxy)ethane derivatives, such as melting points, solubility, and crystalline structures, have been extensively studied. These studies include the analysis of how the compound and its derivatives pack in the solid state and their conformational flexibility due to the ethane spacer group, contributing to the understanding of their physical behavior and potential applications (Paraskevopoulos et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2-Bis(2-nitrophenoxy)ethane, including its reactivity and interaction with various chemical reagents, have been elucidated through studies on its synthesis and the formation of complexes. These properties are crucial for its applications in designing novel materials and molecules for various industrial and research purposes (Temel, Soran, & Şekerci, 2007).

科学研究应用

热分解:对相关化合物1,2-双(2,4,6-三溴苯氧基)乙烷(BTBPE)的热分解研究表明,它经历了1,3-氢转移,形成2,4,6-三溴苯酚,并涉及从CH2位点提取H原子,导致多溴二苯并对二噁英(Altarawneh & Dlugogorski, 2014)。

还原环化:1,2-双(2-硝基苯氧基)乙烷的还原环化产生了10-环氧基冠醚,20-环冠醚作为副产物。它们的结构是通过X射线晶体学解决的(Luboch, Kravtsov, & Konitz, 2001)。

水稻生长加速:已经证明类似物2-(对硝基苯氧基)-三乙胺可以加速水稻生长,通过增强植物生长和产量改善产量(Rui, 2002)。

金属配合物合成:已合成和表征了新的Co(II)、Cu(II)和Ni(II)与1,2-双(间氨基苯氧基)乙烷的配合物,表明在各个领域有潜在应用(Temel, Soran, & Şekerci, 2007)。

紫外光照引起的C-P键裂解:紫外光照可以导致对硝基苯基磷酸酯离子的C-P键裂解,形成1,2-双(4-硝基苯基)乙烷(Okamoto, Iwamoto, Toki, & Takamuku, 1987)。

溶剂分离:选择性溶剂如石油醚可以有效分离1-溴-2-(对硝基苯氧基)乙烷和1,2-二-(对硝基苯氧基)乙烷(Liu Qiao-yun, 2004)。

聚合:通过相转移催化醚化制备1,2-双(3-丙炔氧基苯氧基)乙烷表明,在280°C时表现出最大的聚合放热(Lucotte & Delfort, 1991)。

安全和危害

未来方向

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHTVRKGDUCXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963836 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,2-Bis(2-Nitrophenoxy)ethane | |

CAS RN |

51661-19-9, 4742-89-6 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51661-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-nitrophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(o-nitrophenoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)